Bengamide B
CAS No.: 104947-69-5
Cat. No.: VC20755907
Molecular Formula: C32H58N2O8
Molecular Weight: 598.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104947-69-5 |
---|---|
Molecular Formula | C32H58N2O8 |
Molecular Weight | 598.8 g/mol |
IUPAC Name | [(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
Standard InChI | InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 |
Standard InChI Key | PFRKTXMXGDERHT-UCDUEDMDSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC |
SMILES | CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Introduction
Chemical Structure and Properties
Bengamide B is characterized by a complex molecular architecture that contributes to its potent biological activities. Its structure contains several key pharmacophoric elements that enable its interaction with specific biological targets.
Structural Features
The complete chemical name of Bengamide B is (6E)-6,7,8,9-Tetradeoxy-N-[(3S,6S)-hexahydro-1-methyl-2-oxo-6-[(1-oxotetradecyl)oxy]-1H-azepin-3-yl]-8-methyl-2-O-methyl-D-gulo-Non-6-enonamide . It possesses a molecular formula of C32H58N2O8 and a molecular weight of 598.81 g/mol . The compound is assigned the CAS registry number 104947-69-5 .
Physical and Chemical Properties
The physical characteristics of Bengamide B include high purity standards, typically ≥97% as measured by HPLC analysis . Its chemical structure features several critical elements common to the bengamide family, including a polyketide fragment with essential hydroxyl groups and specific stereochemistry that are crucial for its biological properties .
Property | Value |
---|---|
Molecular Formula | C32H58N2O8 |
Molecular Weight | 598.81 g/mol |
CAS Number | 104947-69-5 |
Purity Standard | ≥97% (HPLC) |
PubChem ID | 6444128 |
InChI Key | PFRKTXMXGDERHT-UCDUEDMDSA-N |
Biological Activities
Bengamide B demonstrates a diverse profile of biological activities, making it a compound of interest across multiple therapeutic areas.
Antitumor Properties
One of the most prominent biological effects of Bengamide B is its antitumor activity. The compound shows potent antiproliferative effects against various cancer cell lines, particularly demonstrating cytotoxicity against HeLa and HCT116 cells . Like other bengamides, it likely produces arrest of cells at both the G1 and G2M phases of the cell cycle and induces apoptosis in tumor cells .
Research on bengamide analogues related to Bengamide B has shown significant decreases in colorectal cancer (CRC) cell proliferation, with greater antiproliferative effects on tumor cell lines than on normal cells . Importantly, toxicity studies have indicated no detrimental effects in blood cells, suggesting a favorable therapeutic index .
Anti-inflammatory Properties
Bengamide B functions as a potent inhibitor of Nuclear Factor kappa B (NF-κB) activation, with an IC50 value of 85 nM . This inhibition pathway represents a critical mechanism underlying its anti-inflammatory properties. The compound decreases IκBα phosphorylation, a key step in the activation of the NF-κB pathway .
Additionally, Bengamide B attenuates lipopolysaccharide (LPS)-induced nitric oxide production and reduces the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein (MCP) . These effects position Bengamide B as a promising anti-inflammatory agent with potential applications in inflammatory diseases.
Antimicrobial Properties
Bengamide B has demonstrated promising results as a potential antibiotic against various drug-resistant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. Its unique mechanism of action differs from conventional antibiotics, potentially offering advantages against resistant strains.
The antimicrobial activity of Bengamide B likely stems from its ability to inhibit methionine aminopeptidases (MetAPs) from bacterial sources, such as those found in M. tuberculosis. This inhibition disrupts essential protein processing in these pathogens, making Bengamide B a valuable candidate for developing new antibiotics, particularly against drug-resistant strains.
Mechanism of Action
The biological effects of Bengamide B are primarily attributed to two key mechanisms: inhibition of methionine aminopeptidases and modulation of the NF-κB pathway.
Inhibition of Methionine Aminopeptidases
Like other bengamides, Bengamide B acts as an inhibitor of methionine aminopeptidases types 1 and 2 (MetAP1 and MetAP2) . These enzymes play a crucial role in protein synthesis by cleaving the N-terminal initiator methionine residue from newly synthesized proteins . The inhibition mechanism has been elucidated through X-ray crystallography of bengamide-enzyme complexes, revealing key interactions :
-
Coordination with a critical dinuclear metal center located in a deep invagination on the enzyme surface through hydroxyl groups at specific positions
-
Interaction of the terminal isopropyl group with a hydrophobic pocket (P1) containing residues Phe-219, His-382, and Ala-414
-
Allocation of the caprolactam ring within a hydrophilic pocket (P2) at the solvent-exposed surface
This inhibition of MetAPs by Bengamide B leads to decreased activity of the proto-oncogene c-Src, which is involved in the development, growth, progression, and metastasis of numerous human cancers . This establishes a mechanistic link between MetAP inhibition and the compound's anticancer effects.
NF-κB Pathway Inhibition
Bengamide B functions as a potent inhibitor of NF-κB activation with an IC50 value of 85 nM . This inhibition occurs through decreasing the phosphorylation of IκBα, a critical regulatory step in the NF-κB pathway . By preventing IκBα phosphorylation, Bengamide B maintains NF-κB in its inactive state, thereby suppressing the expression of numerous pro-inflammatory and pro-survival genes.
The dual inhibition of both MetAPs and the NF-κB pathway likely contributes to the broad spectrum of biological activities observed with Bengamide B, spanning from anticancer to anti-inflammatory and antimicrobial effects.
Research Findings and Applications
Scientific investigations into Bengamide B have yielded significant findings across multiple therapeutic areas, highlighting its potential as a lead compound for drug development.
Cancer Research
Studies on bengamides including Bengamide B have demonstrated their ability to inhibit both MetAP1 and MetAP2, with consequent effects on c-Src activity and cell cycle progression . The enzyme MetAP2 is particularly notable as it serves as the biological target for well-known anti-angiogenic compounds like fumagillin and ovalicin . This connection suggests that Bengamide B may possess anti-angiogenic properties, a valuable characteristic for cancer treatment.
Research has revealed that inhibition of MetAPs by bengamides alters the subcellular distribution of the proto-oncogene c-Src, significantly decreasing its tyrosine kinase activity and causing a remarkable delay in cell-cycle progression . This establishes a link between c-Src and MetAPs, suggesting that inhibition of MetAPs could indirectly impair the functions of c-Src and potentially other oncogenes essential for tumor growth .
Anti-inflammatory Applications
The ability of Bengamide B to inhibit NF-κB activation positions it as a promising anti-inflammatory agent . NF-κB plays a central role in regulating immune responses and inflammation, and its dysregulation is implicated in various inflammatory disorders and cancers.
By attenuating LPS-induced nitric oxide production and reducing the expression of pro-inflammatory cytokines, Bengamide B demonstrates potential for treating inflammatory conditions . The relationship between inflammation and cancer is well-established, making the dual anti-inflammatory and anticancer properties of Bengamide B particularly intriguing.
Antimicrobial Development
The potential of Bengamide B as an antibiotic has been explored through its ability to inhibit MetAPs from Mycobacterium tuberculosis. Research has utilized bioassay-guided fractionation to identify Bengamide B as an active component against drug-resistant bacteria.
In vitro studies have shown potent activity in the nanomolar range against both drug-sensitive and drug-resistant strains of M. tuberculosis. The compound's inhibition of M. tuberculosis MetAP1c protein suggests its mechanism involves interference with methionine aminopeptidase activity in these pathogens.
Structure-Activity Relationships
Extensive research on bengamides has established a well-defined pharmacophore that likely applies to Bengamide B. Key structural elements that contribute to its biological activities include:
Key Pharmacophoric Elements
-
The substituent at the terminal olefinic position plays an important role in biological activity
-
The polyketide fragment is essential, with specific hydroxyl groups and stereochemistries critical for biological properties
-
Modifications of the caprolactam fragment can significantly impact antitumor properties
These structure-activity relationships provide valuable insights for the rational design of Bengamide B analogues with enhanced potency, selectivity, or pharmacokinetic properties.
Structural Element | Significance |
---|---|
Terminal olefinic substituent | Critical for biological activity |
Polyketide fragment hydroxyl groups | Essential for interaction with target enzymes |
Stereochemistry of hydroxyl groups | Determines binding affinity and specificity |
Caprolactam fragment | Influences antitumor properties |
Synthesis and Development
The development of efficient synthetic routes to Bengamide B and its analogues has been crucial for structure confirmation and biological evaluation.
Synthetic Approaches
The total synthesis of bengamides has been achieved through stereoselective and convergent approaches . These synthetic methodologies have enabled access to both natural bengamides and structural analogues for biological evaluations . The synthetic accessibility of Bengamide B facilitates structure-activity relationship studies and supports its development as a potential therapeutic agent.
Pharmacokinetic Properties
Studies on bengamide analogues related to Bengamide B have revealed favorable pharmacokinetic properties, including stability in plasma and low metabolic liabilities when subjected to liver microsomes . Some analogues exhibit moderate clearance, appropriate volume of distribution, and reasonable terminal half-lives, with good solubility profiles . These properties support the potential development of Bengamide B derivatives as drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume